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Compound of Interest

Compound Name: 6-Nitroindene

Cat. No.: B15439396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

reactivity of 6-nitroindene. The information is intended to support research and development

efforts in medicinal chemistry and related scientific fields.

Chemical Properties
6-Nitroindene is an aromatic nitro compound with the molecular formula C₉H₇NO₂.[1] Its

chemical structure consists of an indene bicycle with a nitro group substituted at the 6-position

of the benzene ring. The presence of the electron-withdrawing nitro group significantly

influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data
While experimental data for 6-nitroindene is limited, the following tables summarize its

computed physicochemical properties and the expected spectroscopic characteristics based on

data from the structurally related compound 6-nitroindole and general principles of

spectroscopy for nitroaromatic compounds.

Table 1: Physicochemical Properties of 6-Nitroindene (Computed)
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Property Value Reference

Molecular Formula C₉H₇NO₂ [1]

Molecular Weight 161.16 g/mol [1]

IUPAC Name 6-nitro-1H-indene [1]

CAS Number 75476-80-1 [1]

Table 2: Predicted Spectroscopic Data for 6-Nitroindene
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Technique
Expected Chemical Shifts /
Bands

Rationale

¹H NMR

Aromatic protons ortho to the

nitro group will be deshielded

(downfield shift), while protons

on the five-membered ring will

appear at characteristic shifts

for indene.

The nitro group is strongly

electron-withdrawing,

deshielding nearby protons.[2]

Data for 6-nitroindole shows

aromatic protons in the range

of 7.5-8.5 ppm.[3]

¹³C NMR

The carbon atom attached to

the nitro group (ipso-carbon)

will be significantly deshielded.

Other aromatic carbons will

also show shifts influenced by

the nitro group.

The electron-withdrawing

nature of the nitro group

causes a downfield shift for the

ipso-carbon.[2] 13C NMR data

for 6-nitroindole shows

aromatic carbons in the range

of 110-150 ppm.[1]

IR Spectroscopy

Strong asymmetric and

symmetric N-O stretching

bands are expected around

1550-1475 cm⁻¹ and 1360-

1290 cm⁻¹, respectively.

These are characteristic

absorption bands for aromatic

nitro compounds.[4]

Mass Spectrometry

The molecular ion peak (M+) is

expected at m/z 161.

Fragmentation may involve the

loss of the nitro group (NO₂)

and other characteristic

fragments of the indene ring.

Based on the molecular weight

and common fragmentation

patterns of nitroaromatic

compounds.[5]

Reactivity
The reactivity of 6-nitroindene is primarily governed by the interplay between the aromatic

indene ring system and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution
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The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic

substitution.[6][7] Therefore, further substitution on the benzene ring of 6-nitroindene is

expected to be disfavored and, if it occurs, will likely be directed to the positions meta to the

nitro group (positions 5 and 7).

Reduction of the Nitro Group
A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino

group. This transformation is crucial for the synthesis of various derivatives and is often a key

step in the biological activation of nitro compounds.[8] The reduction can be achieved using

various reducing agents, such as tin or iron in the presence of a strong acid.

Experimental Protocols
Detailed experimental protocols for 6-nitroindene are not readily available in the public

domain. However, the following sections provide generalized procedures for its synthesis and a

key reaction based on well-established methods for similar compounds.

Synthesis of 6-Nitroindene (Hypothetical Protocol)
The synthesis of 6-nitroindene would likely proceed via the nitration of indene. A general

procedure for the nitration of an aromatic compound is provided below.

Materials:

Indene

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice bath

Separatory funnel

Dichloromethane (or other suitable organic solvent)

Sodium bicarbonate solution (saturated)
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Magnesium sulfate (anhydrous)

Rotary evaporator

Procedure:

In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid

is prepared and cooled in an ice bath.

Indene is added dropwise to the cooled acid mixture with constant stirring, ensuring the

temperature is maintained below a certain threshold to prevent over-nitration and side

reactions.

After the addition is complete, the reaction mixture is allowed to stir at a controlled

temperature for a specified period.

The reaction mixture is then carefully poured over crushed ice and extracted with an organic

solvent like dichloromethane.

The organic layer is washed with water and then with a saturated sodium bicarbonate

solution to neutralize any remaining acid.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator to yield the crude 6-nitroindene.

Purification can be achieved by recrystallization or column chromatography.

Reduction of 6-Nitroindene to 6-Aminoindene
(Hypothetical Protocol)
The reduction of the nitro group to an amine is a standard transformation. A general procedure

using tin and hydrochloric acid is described below.

Materials:

6-Nitroindene

Granulated Tin (Sn)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15439396?utm_src=pdf-body
https://www.benchchem.com/product/b15439396?utm_src=pdf-body
https://www.benchchem.com/product/b15439396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15439396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH) solution

Reflux apparatus

Extraction solvent (e.g., ethyl acetate)

Procedure:

6-Nitroindene and granulated tin are placed in a round-bottom flask.

Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is often

exothermic and may require cooling.

After the initial reaction subsides, the mixture is heated under reflux for a set period to

ensure complete reduction.

The reaction mixture is cooled and made basic by the slow addition of a concentrated

sodium hydroxide solution to precipitate tin salts and liberate the free amine.

The aqueous mixture is then extracted with a suitable organic solvent.

The combined organic extracts are washed with brine, dried over a suitable drying agent,

and the solvent is evaporated to yield 6-aminoindene.

Visualizations
General Synthesis and Reactivity Workflow
The following diagram illustrates a general workflow for the synthesis of 6-nitroindene and its

subsequent reduction to 6-aminoindene.
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Caption: Synthesis of 6-nitroindene and its reduction.

Hypothetical Bioactivation Pathway
Many nitroaromatic compounds exert their biological effects after being metabolically activated

via reduction of the nitro group.[8] The following diagram illustrates a general, hypothetical

bioactivation pathway for 6-nitroindene, which is common for many nitro-containing

xenobiotics.
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Caption: General bioactivation of a nitroaromatic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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